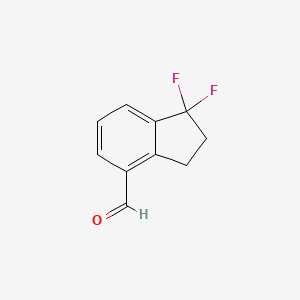

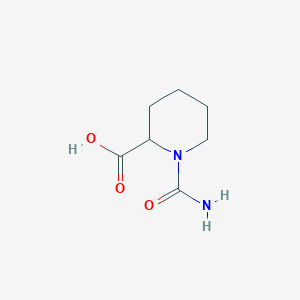

![molecular formula C25H17NO4 B2891113 2-benzyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione CAS No. 438487-20-8](/img/structure/B2891113.png)

2-benzyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-benzyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a useful research compound. Its molecular formula is C25H17NO4 and its molecular weight is 395.414. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Eco-friendly Synthesis and Biological Activities

- Researchers have developed a series of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives through eco-friendly synthesis methods. These compounds have demonstrated significant in vitro antimicrobial effects against pathogenic fungi and bacteria. Moreover, the lead compounds among these derivatives have shown cytotoxic activities against mouse fibroblast cell line (L929), suggesting their potential in medical applications (Mathew et al., 2010).

Chemoselective Synthesis

- A chemoselective synthesis method has been developed for naphtho[1,2-e][1,3]oxazine derivatives, offering advantages such as short reaction times, convenient manipulation, and high chemoselectivity. This approach allows for the selective synthesis of various naphtho[1,2-e][1,3]oxazine derivatives, potentially expanding their application in different research fields (Shi et al., 2010).

Green Synthesis Approaches

- Innovative green synthesis methodologies have been developed for 3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones using glycerol as a green media. These methods offer benefits such as high yields, operational simplicity, and environmental friendliness. The synthesized products also exhibit various biological activities, highlighting their potential in pharmaceutical research (Gupta et al., 2016).

Novel Synthesis Techniques

- Novel and efficient synthesis techniques have been reported for 2-aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione and other related compounds. These methods use solvent-free conditions and mild reaction environments, making them advantageous in terms of eco-friendliness and cost-effectiveness. The resulting compounds have been found to possess diverse pharmacological properties (Balouchzehi & Hassanabadi, 2019).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a relatively new discovery and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been observed that the oxazine ring in the compound adopts a half-chair conformation . This conformation might play a crucial role in its interaction with potential targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be identified. Oxazine derivatives have been known to exhibit anti-inflammatory properties . They could potentially affect the prostanoid biosynthetic pathway, which involves the key enzyme cyclooxygenase (COX) .

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. Some oxazine derivatives have shown promising anti-inflammatory activity .

Propiedades

IUPAC Name |

16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO4/c27-22-16-8-4-5-9-17(16)23(28)25-21(22)18-10-11-20-19(24(18)30-25)13-26(14-29-20)12-15-6-2-1-3-7-15/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMQMUHUWRZQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)

![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)